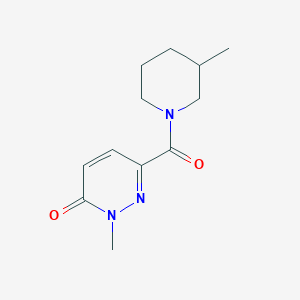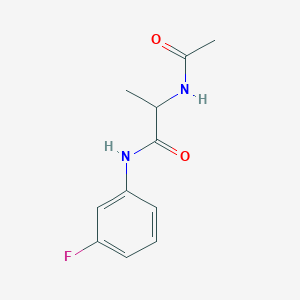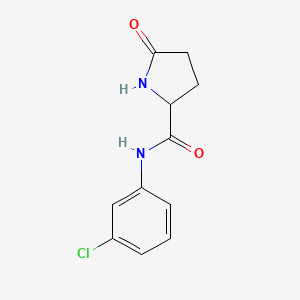
N-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxamide
Descripción general
Descripción
N-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities :
- The synthesis and biological activities of related compounds, such as "N-(4-chlorophenyl)pyridine-3-carboxamide," have been described, focusing on their potential as ligands and inverse agonists (Meurer et al., 2005).
- Another study synthesized compounds like "N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" and evaluated their antimicrobial activities, highlighting the potential of these compounds as bacterial and fungal growth inhibitors (Akbari et al., 2008).
Chemical Properties and Interactions :
- The molecular interactions and structure-activity relationships of compounds such as "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" have been explored, especially in relation to CB1 cannabinoid receptors (Shim et al., 2002).
Synthesis Techniques :
- A one-pot synthesis method for 5-oxopyrrolidine-2-carboxamides, demonstrating a novel and efficient approach to synthesizing these compounds (Zeng et al., 2013).
Radioligand and Receptor Studies :
- A study on the synthesis and preliminary biological evaluation of a novel P2X7R radioligand, where derivatives of 5-oxopyrrolidine-2-carboxamide were used in the development of new radiotracers (Gao et al., 2018).
Antioxidant and Antimicrobial Activities :
- The antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was studied, indicating their potential as potent antioxidants (Tumosienė et al., 2019).
Potential as Antidepressant and Nootropic Agents :
- N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides were investigated for antidepressant and nootropic activities, showing potential as CNS active agents (Thomas et al., 2016).
Antibacterial and Antifungal Agents :
- Novel derivatives of 6-oxo-pyridine-3-carboxamide were synthesized and evaluated for their antimicrobial efficacy, demonstrating their potential as antibacterial and antifungal agents (El-Sehrawi et al., 2015).
Anti-Inflammatory and Antioxidant Activity :
- Compounds like 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were synthesized and screened for their anti-inflammatory and antioxidant activity (Kumar et al., 2008).
Anti-Alzheimer's Agents :
- New oxopyrrolidine derivatives were evaluated as inhibitors of acetylcholinesterase and β amyloid protein, suggesting their potential in Alzheimer's disease treatment (Mohamed et al., 2018).
Combinatorial Synthesis :
- The combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides was studied, highlighting methods for creating libraries of such compounds (Malavašič et al., 2007).
Anticancer Activity :
- Thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, were synthesized and their anticancer activities were evaluated, showcasing the potential of these compounds in cancer therapy (Atta & Abdel‐Latif, 2021).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-8(6-7)13-11(16)9-4-5-10(15)14-9/h1-3,6,9H,4-5H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCLYSIQZESQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7489644.png)
![N-(4-hydroxycyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7489656.png)
![N-[3-methyl-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxobutan-2-yl]acetamide](/img/structure/B7489664.png)
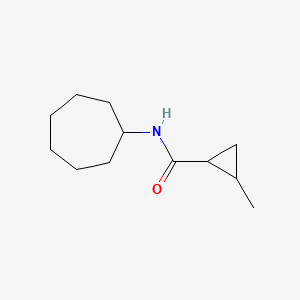
![N-[1-(2-methylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7489674.png)
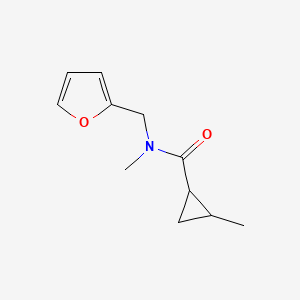
![N-[(2-bromophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7489683.png)
![N-[3-methyl-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]acetamide](/img/structure/B7489692.png)
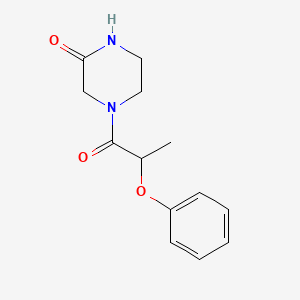
![N-(4-methylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7489713.png)
![N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7489716.png)

